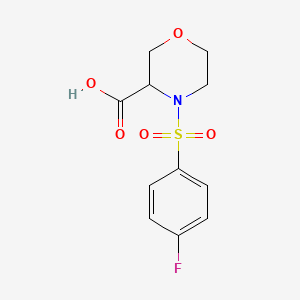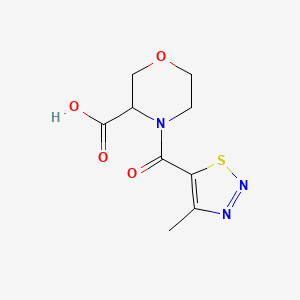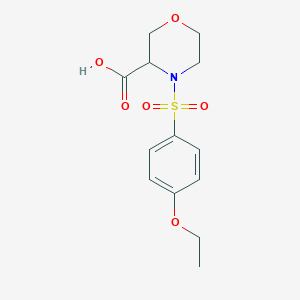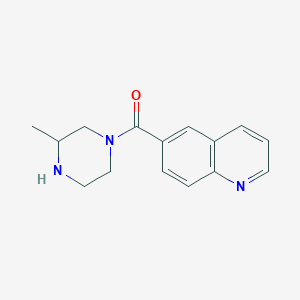
(3-Methylpiperazin-1-yl)-quinolin-6-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpiperazin-1-yl)-quinolin-6-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQM and has a molecular formula of C16H17N3O. MQM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
作用机制
The mechanism of action of MQM is not fully understood. However, it is believed that MQM acts by inhibiting certain enzymes and proteins that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
MQM has shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death in cancer cells. MQM has also shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, MQM has shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
实验室实验的优点和局限性
MQM has various advantages for lab experiments. It is easy to synthesize and has shown to be stable under various conditions. Moreover, MQM has shown to be effective at low concentrations, which reduces the cost of experiments. However, MQM has some limitations, such as its solubility in water, which can affect its bioavailability and effectiveness in vivo.
未来方向
There are various future directions for the research on MQM. One possible direction is to study the structure-activity relationship of MQM and its derivatives to identify more potent compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of MQM to understand its bioavailability and effectiveness in vivo. Moreover, MQM can be studied for its potential applications in drug delivery systems and as a scaffold for the synthesis of other heterocyclic compounds.
Conclusion:
MQM is a promising compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and it has shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. MQM has various advantages for lab experiments, but it also has some limitations. There are various future directions for the research on MQM, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of MQM involves the reaction of 6-chloroquinoline-3-carbaldehyde with 3-methylpiperazine in the presence of a catalyst. The reaction leads to the formation of MQM as a yellow solid with a melting point of 135-137°C. This method is known as the Mannich reaction and is a well-established method for the synthesis of various heterocyclic compounds.
科学研究应用
MQM has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. MQM has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Moreover, MQM has been studied for its anti-microbial properties and has shown to be effective against various bacterial strains.
属性
IUPAC Name |
(3-methylpiperazin-1-yl)-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-10-18(8-7-16-11)15(19)13-4-5-14-12(9-13)3-2-6-17-14/h2-6,9,11,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBZMDIXXLJMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

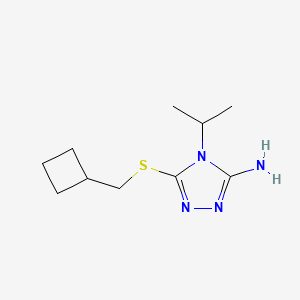
![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)


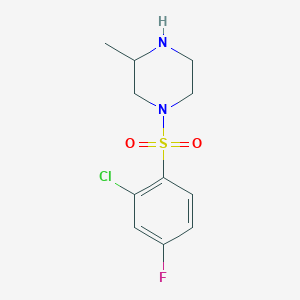
![4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580976.png)
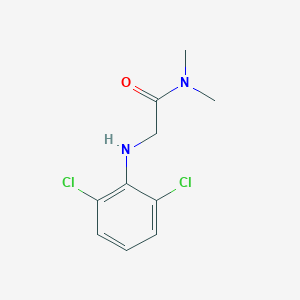
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
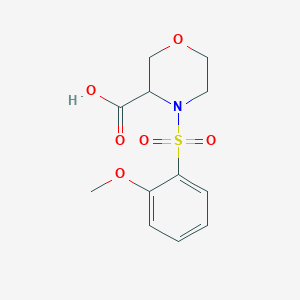
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
